molecular formula C17H21N3O B8274029 N-Ethyl-N-pyridin-2-ylmethyl-2-p-tolylamino-acetamide

N-Ethyl-N-pyridin-2-ylmethyl-2-p-tolylamino-acetamide

Cat. No.: B8274029
M. Wt: 283.37 g/mol
InChI Key: GVQRYXLYCRLDTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-N-pyridin-2-ylmethyl-2-p-tolylamino-acetamide is a useful research compound. Its molecular formula is C17H21N3O and its molecular weight is 283.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H21N3O

Molecular Weight

283.37 g/mol

IUPAC Name

N-ethyl-2-(4-methylanilino)-N-(pyridin-2-ylmethyl)acetamide

InChI

InChI=1S/C17H21N3O/c1-3-20(13-16-6-4-5-11-18-16)17(21)12-19-15-9-7-14(2)8-10-15/h4-11,19H,3,12-13H2,1-2H3

InChI Key

GVQRYXLYCRLDTH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=N1)C(=O)CNC2=CC=C(C=C2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of ethyl-pyridin-2-ylmethyl-amine (29.0 mmol) and DIPEA (78.0 mmol) in DMF (50 mL) was cooled to −20° C. and added to a cold (−20° C.) solution of p-tolylamino-acetic acid (26.0 mmol) and TBTU (34.0 mmol) in DMF (100 mL). The reaction mixture was stirred for 15 min at −20° C. Water (300 mL) and ethyl acetate (400 mL) were added, the layers were separated and the organic layer washed with water (4×100 mL). The combined aqueous layers were extracted with ethyl acetate (200 mL). The combined organic layers were washed with NaOH solution (1.0 mol/L, 100 mL) and brine (100 mL) and dried with Na2SO4. The solvents were removed in vacuo and the obtained solid was dissolved in ethanol. By addition of a solution of hydrogen chloride in ether a byproduct precipitated which was filtered off. Dilution of the remaining solution with ether led to precipitation of the desired acetamide, which was obtained as a white solid (5.3 g).
Quantity
29 mmol
Type
reactant
Reaction Step One
Name
Quantity
78 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
26 mmol
Type
reactant
Reaction Step Two
Name
Quantity
34 mmol
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three
Name
Quantity
300 mL
Type
solvent
Reaction Step Three

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